molecular formula C18H19N7O3 B2801812 3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034439-08-0

3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No. B2801812
M. Wt: 381.396
InChI Key: QWXCAGPAMGEYDK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Based on the structure, the compound is likely to be a solid at room temperature . Its solubility would depend on the specific structure and the solvent used .

Scientific Research Applications

GABAA Receptor Targeting and Cognitive Enhancement

The compound has been researched for its role in targeting the GABAA receptor, specifically as an α5-selective inverse agonist. Studies have indicated that such compounds can enhance cognitive performance without the anxiogenic-like side effects associated with non-selective inverse agonists. This was evidenced by the measurement of human brain GABAA receptors occupancy using [¹¹C]flumazenil positron emission tomography, demonstrating significant levels of receptor occupancy without anxiogenic-like side effects (Eng et al., 2010).

Metabolic Pathways and Disposition

In-depth investigations have been conducted on the metabolism and disposition of related compounds. These studies highlight the compound's rapid absorption, extensive metabolism, and the excretion processes in humans. One study detailed the metabolism and disposition of TPA023, a compound with a similar structural framework, emphasizing the pathways such as t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation, along with the identification of various metabolites (Polsky-Fisher et al., 2006).

Brain Receptor Imaging

Research involving structurally analogous compounds, like [123I]NNC 13-8241, has been pivotal in developing in vivo imaging techniques for benzodiazepine receptor sites in the human brain. Such studies contribute to our understanding of receptor occupancy and the pharmacokinetics of related compounds, potentially facilitating the development of therapeutic agents targeting specific brain receptors (Kuikka et al., 1996).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-10-13(11(2)27-23-10)6-7-16(26)19-9-15-21-22-17-14(5-4-8-25(15)17)18-20-12(3)24-28-18/h4-5,8H,6-7,9H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXCAGPAMGEYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

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